molecular formula C23H28O13S B10831677 Paeoniflorin sulfite

Paeoniflorin sulfite

Cat. No.: B10831677
M. Wt: 544.5 g/mol
InChI Key: VOLJTHZHUMLHDS-HEQFYZJVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Paeoniflorin sulfite is typically synthesized through the sulfur fumigation of paeoniflorin. The process involves exposing paeoniflorin to sulfur dioxide, which leads to the formation of the sulfite derivative . The reaction conditions include controlled temperature and humidity to ensure the efficient conversion of paeoniflorin to this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade sulfur dioxide and controlled environmental conditions to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

Paeoniflorin sulfite undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert this compound back to paeoniflorin.

    Substitution: Nucleophilic substitution reactions can replace the sulfite group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Paeoniflorin.

    Substitution: Various substituted paeoniflorin derivatives.

Scientific Research Applications

Mechanism of Action

Paeoniflorin sulfite exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paeoniflorin sulfite is unique due to its formation through sulfur fumigation and its distinct pharmacological profile. It combines the beneficial properties of paeoniflorin with additional effects conferred by the sulfite group, making it a compound of interest for further research and development .

Properties

Molecular Formula

C23H28O13S

Molecular Weight

544.5 g/mol

IUPAC Name

[(1R,2S,3R,5R,6S,8S)-8-methyl-6-sulfinooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate

InChI

InChI=1S/C23H28O13S/c1-20-9-22(36-37(29)30)13-7-23(20,33-18-16(27)15(26)14(25)12(8-24)32-18)21(13,19(34-20)35-22)10-31-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27H,7-10H2,1H3,(H,29,30)/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22+,23+/m1/s1

InChI Key

VOLJTHZHUMLHDS-HEQFYZJVSA-N

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OS(=O)O

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)OS(=O)O

Origin of Product

United States

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